3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
“3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C14H17N3O2S . It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C14H17N3O2S . Further analysis can be conducted using spectroscopic methods .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can undergo various chemical reactions. Their antioxidant activity can be determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by its molecular formula C14H17N3O2S . Further analysis can be conducted using spectroscopic methods .Scientific Research Applications
Metabolism and Disposition Studies
Disposition and Metabolism of SB-649868 : A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) focused on its metabolism and disposition in humans. SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, shows the significance of understanding the metabolic pathways and elimination methods of benzamide derivatives. This research provides insights into the pharmacokinetics of such compounds, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).
Diagnostic Imaging
Scintigraphic Detection of Melanoma : The use of radiolabeled benzamide, specifically [iodine-123]-(S)-IBZM, for scintigraphic detection of melanoma metastases, showcases the potential of benzamide derivatives in diagnostic imaging. This application leverages the ectodermic origin of melanocytes and their presence in the substantia nigra, highlighting the versatility of benzamide derivatives beyond their therapeutic roles (Maffioli et al., 1994).
Sigma Receptor Imaging
Sigma Receptor Scintigraphy in Breast Cancer : Another study explored the imaging of primary breast tumors using a novel iodobenzamide, indicating benzamide derivatives' application in oncology, particularly in visualizing tumors by binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
The future directions for “3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” and other benzamides could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . They have potential uses in various industries, including the plastic, rubber industry, paper industry, and agriculture .
Properties
IUPAC Name |
3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)7-12-16-17-14(20-12)15-13(18)10-5-4-6-11(8-10)19-3/h4-6,8-9H,7H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYTIROXVIEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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